molecular formula C9H15N3O B13242000 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine

2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine

Cat. No.: B13242000
M. Wt: 181.23 g/mol
InChI Key: IMEFHYRQGSBUQA-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
2-(1,5-Dimethyl-1H-pyrazol-4-yl)oxolan-3-amine (CAS: 1542116-43-7) is a heterocyclic compound with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.23 g/mol . Structurally, it comprises a tetrahydrofuran (oxolane) ring substituted at position 2 with a 1,5-dimethylpyrazole moiety and an amine group at position 2. This arrangement confers both hydrogen-bonding capability (via the amine) and aromatic π-system interactions (via the pyrazole ring). The compound’s dihydrochloride salt variant (CAS: 2044705-53-3, molecular weight: 254.16 g/mol) is also documented, enhancing its solubility in polar solvents .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine

InChI

InChI=1S/C9H15N3O/c1-6-7(5-11-12(6)2)9-8(10)3-4-13-9/h5,8-9H,3-4,10H2,1-2H3

InChI Key

IMEFHYRQGSBUQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2C(CCO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or oxolane rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine and related pyrazole derivatives.

Table 1: Comparative Analysis of Pyrazole-Based Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications Reference
2-(1,5-Dimethyl-1H-pyrazol-4-yl)oxolan-3-amine C₉H₁₅N₃O 181.23 Oxolane ring, amine group, dimethylpyrazole Potential kinase inhibitor scaffold
N-(3,5-di-t-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1H-pyrazole-3-carboxamide C₃₅H₄₃N₃O₄S 601.30 Benzo[1,3]dioxolyl, sulfonyl, t-butylphenol COX-2 inhibition, anti-inflammatory activity
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₈H₁₁ClN₆ 226.67 Chloropyrazole, methylpyrazole Antibacterial/antifungal applications
1-(4-Aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide C₂₈H₃₁BrN₄O₄S₂ 630.10 Bromothiophene, sulfonamide Anticancer activity (kinase targeting)
rac-(2R,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride C₉H₁₇Cl₂N₃O 254.16 Dihydrochloride salt, stereospecific centers Enhanced solubility for drug formulation

Key Observations:

Structural Complexity and Functional Groups: The target compound is less sterically hindered compared to derivatives like C₃₅H₄₃N₃O₄S (from ), which features bulky t-butylphenol and benzo[1,3]dioxolyl groups. This difference likely impacts bioavailability, with the smaller oxolane-pyrazole structure favoring better membrane permeability .

Hydrogen-Bonding and Solubility :

  • The dihydrochloride salt of the target compound (CAS: 2044705-53-3) shows improved aqueous solubility compared to its free base due to ionic interactions, a property critical for parenteral drug formulations .
  • Sulfonamide-containing derivatives (e.g., C₂₈H₃₁BrN₄O₄S₂ in ) leverage sulfonyl groups for stronger hydrogen-bonding interactions with enzyme active sites, enhancing target affinity .

Bromothiophene-substituted pyrazoles (e.g., C₂₈H₃₁BrN₄O₄S₂) exhibit kinase-inhibitory activity, highlighting the role of halogenated aryl groups in modulating selectivity .

Biological Activity

2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine is a compound featuring both a pyrazole and an oxolane ring, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The chemical structure of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine can be summarized as follows:

PropertyValue
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
IUPAC Name2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine
InChI KeyIMEFHYRQGSBUQA-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=NN1C)C2C(CCO2)N

The biological activity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. This interaction is facilitated by hydrogen bonding and hydrophobic interactions due to the structural features of the pyrazole and oxolane rings .

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine, as anticancer agents. For instance:

  • Cell Line Studies : Compounds similar to 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds derived from pyrazole structures have demonstrated IC50 values in the low micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
CompoundCell LineIC50 (µM)
2-(1,5-dimethylpyrazol)MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Activity

The pyrazole moiety is well-known for its anti-inflammatory properties. Research indicates that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This suggests that 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine may also exhibit similar anti-inflammatory effects through COX inhibition .

Study on Anticancer Efficacy

A notable study investigated the efficacy of various pyrazole derivatives against cancer cell lines. The results indicated that compounds with structural similarities to 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine exhibited significant growth inhibition in A549 lung cancer cells with IC50 values ranging from 0.39 µM to 0.46 µM .

Mechanistic Insights

In another investigation focusing on the mechanism of action, it was found that certain pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This mechanism suggests that compounds like 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine could be developed further for therapeutic applications in oncology.

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